tert-Butyl ethyl(1-(3-hydroxyphenyl)ethyl)carbamate
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Overview
Description
tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate: is an organic compound with the molecular formula C13H19NO3. It is a derivative of carbamate, featuring a tert-butyl group, an ethyl group, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethylating agent and a hydroxyphenyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include tert-butyl carbamate, ethyl halides, and hydroxyphenyl compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to modify the carbamate or hydroxyphenyl groups.
Substitution: The ethyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various derivatives and functionalized compounds .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .
Medicine: In medicine, tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate is explored for its therapeutic potential. It may be investigated for its effects on specific biological pathways or as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or hydrophobic interactions, while the carbamate moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
- tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate
- tert-butyl N-ethyl-N-[2-(3-hydroxyphenyl)ethyl]carbamate
- tert-butyl N-methyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate
Uniqueness: tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate is unique due to its specific combination of functional groups. The presence of both the tert-butyl and ethyl groups, along with the hydroxyphenyl moiety, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[1-(3-hydroxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C15H23NO3/c1-6-16(14(18)19-15(3,4)5)11(2)12-8-7-9-13(17)10-12/h7-11,17H,6H2,1-5H3 |
InChI Key |
HASODVFXWXIVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C1=CC(=CC=C1)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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